7-Ethoxy-3-hydroxy-2H-1-benzopyran-2-one
Description
Structure
3D Structure
Properties
CAS No. |
95633-01-5 |
|---|---|
Molecular Formula |
C11H10O4 |
Molecular Weight |
206.19 g/mol |
IUPAC Name |
7-ethoxy-3-hydroxychromen-2-one |
InChI |
InChI=1S/C11H10O4/c1-2-14-8-4-3-7-5-9(12)11(13)15-10(7)6-8/h3-6,12H,2H2,1H3 |
InChI Key |
JGODMDQMIHNTOG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C=C(C(=O)O2)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Pathways for 2H-1-Benzopyran-2-one Scaffolds
The construction of the 2H-1-benzopyran-2-one, or coumarin (B35378), nucleus is a well-established area of organic synthesis. Several named reactions and modern synthetic strategies have been developed to afford this privileged scaffold. These methods often involve the condensation of a phenol (B47542) with a β-ketoester or a related carbonyl compound.
Classical Condensation Reactions (e.g., Pechmann, Knoevenagel)
The Pechmann condensation is a cornerstone in coumarin synthesis, involving the reaction of a phenol with a β-ketoester under acidic conditions. wikipedia.orgalgoreducation.com The reaction proceeds through transesterification followed by intramolecular cyclization and dehydration. wikipedia.org While effective for simple phenols, harsher conditions may be required, though yields can be good. wikipedia.org For highly activated phenols, such as resorcinol, the reaction can be performed under much milder conditions. wikipedia.orgscispace.com Various acid catalysts, including sulfuric acid, phosphorus pentoxide, and Lewis acids like aluminum chloride, are commonly employed to facilitate this transformation. wikipedia.orgarabjchem.orgjetir.org
The Knoevenagel condensation provides another versatile route to coumarins, particularly for the synthesis of 3-substituted derivatives. clockss.orgslideshare.netresearchgate.nettandfonline.com This reaction typically involves the condensation of an o-hydroxybenzaldehyde with a compound containing an active methylene (B1212753) group, such as a malonic ester or cyanoacetate, in the presence of a base. slideshare.netnih.gov The choice of base, which can range from organic amines like piperidine (B6355638) to inorganic bases, is crucial for the reaction's success. arabjchem.orgnih.gov Solvent-free conditions and microwave irradiation have been employed to improve the efficiency and environmental friendliness of the Knoevenagel condensation. slideshare.nettandfonline.com
Multi-component Reactions and One-pot Syntheses
Multi-component reactions (MCRs) and one-pot syntheses have emerged as powerful tools for the efficient construction of complex molecules like coumarins from simple starting materials in a single operation. researchgate.netynu.edu.cn These approaches offer advantages in terms of atom economy, reduced waste, and simplified purification procedures. Isocyanide-based multicomponent reactions, for instance, have been effectively utilized for the synthesis of various benzopyran derivatives. rsc.org Three-component, one-pot syntheses of 2H-benzopyran derivatives have been reported, demonstrating the versatility of these methods. ynu.edu.cn
Catalytic Approaches in Benzopyran-2-one Synthesis
The use of catalysts, both homogeneous and heterogeneous, has significantly advanced the synthesis of benzopyran-2-ones. Catalytic methods often offer milder reaction conditions, higher selectivity, and the potential for catalyst recycling. nih.gov Lewis acids are frequently used to catalyze Pechmann condensations. researchgate.net For instance, Ti(IV)-doped ZnO nanoparticles have been developed as a recyclable heterogeneous catalyst for this reaction. nih.gov Ruthenium(II) catalysts have been employed for the regioselective C(5)–H functionalization of quinazolinone-coumarin conjugates. acs.org Furthermore, metal-free catalytic systems are also being explored to promote greener synthetic routes. rsc.org
Targeted Synthesis of 7-Ethoxy-3-hydroxy-2H-1-benzopyran-2-one and Analogues
The synthesis of the specifically substituted this compound requires careful consideration of the starting materials and reaction conditions to ensure the correct placement of the ethoxy and hydroxy groups.
Strategies for Introducing Ethoxy and Hydroxy Substituents at Specific Positions
The introduction of substituents at specific positions on the coumarin ring is typically achieved by using appropriately substituted starting materials. For the synthesis of 7-ethoxy-6-hydroxy-2H-1-benzopyran-2-one, a known analogue, the synthesis starts from esculin, which already contains the desired 6,7-dihydroxy substitution pattern. The ethoxy group is introduced at the 7-position via a Williamson ether synthesis using ethyl iodide and potassium carbonate. Subsequent hydrolysis of the glycosidic bond yields the target molecule. prepchem.com A similar strategy can be envisioned for this compound, likely starting from a 2,4-dihydroxybenzaldehyde (B120756) derivative where the 4-hydroxyl group is etherified to an ethoxy group prior to the coumarin-forming reaction.
The synthesis of 3,7-disubstituted 2H-1-benzopyran-2-ones often begins with the condensation of 2,4-dihydroxybenzaldehyde with a substituted phenylacetic acid to form a 7-hydroxy-3-phenyl-2H-1-benzopyran-2-one intermediate. The 7-hydroxy group can then be alkylated to introduce an ethoxy group or other ether linkages.
Regioselective Functionalization Techniques
Regioselective functionalization allows for the direct modification of the pre-formed coumarin scaffold. While direct C-H functionalization at the C-3 and C-4 positions of coumarins has been reported using palladium catalysts, regioselective cross-couplings of coumarins with ethers via C(sp3)–H functionalization have also been developed. rsc.orgacs.orgnih.gov These methods often proceed via radical mechanisms and can provide ether-substituted derivatives with high regioselectivity. acs.orgnih.gov Oxidant-controlled regioselective mono- and di-functionalization reactions of coumarins offer another avenue for selective modification. rsc.org For instance, C-3 alkylation can be achieved using di-tert-butylperoxide and an iron(III) catalyst. rsc.org
Optimization of Reaction Conditions and Yields
The synthesis of coumarin derivatives is often achieved through classic condensation reactions such as the Pechmann, Perkin, Knoevenagel, and Reformatsky reactions. The Pechmann condensation, which involves the reaction of a phenol with a β-ketoester in the presence of an acid catalyst, is a widely employed method for coumarin synthesis. semanticscholar.org The optimization of this and other synthetic routes is crucial for achieving high yields and purity of the final product. Key parameters that are manipulated include the choice of catalyst, solvent, reaction temperature, and reaction time.
Research into the synthesis of substituted coumarins has demonstrated that various catalysts can significantly influence the reaction outcome. While traditional catalysts include sulfuric acid, trifluoroacetic acid, and phosphorus pentoxide, modern approaches have explored the use of reusable solid acid catalysts to develop more environmentally friendly protocols. semanticscholar.org The optimization of catalyst loading is a critical factor; for instance, in the synthesis of 7-hydroxy-4-methylcoumarin, it was found that the yield decreased with a decreasing amount of catalyst, and no reaction occurred in its absence. nih.gov
The choice of solvent also plays a pivotal role. Studies have shown that solvent-free conditions or the use of greener solvents can lead to improved yields and simpler work-up procedures. For example, one study on the synthesis of substituted 2H-1-benzopyran-2-ones explored the use of natural acids like Citrus limon L. juice, which resulted in excellent yields and short reaction times under solvent-free conditions. nih.gov
Temperature is another critical parameter that requires careful optimization. An increase in temperature can enhance the reaction rate, but excessive heat may lead to the formation of undesired byproducts. For the synthesis of 7-hydroxy-4-methylcoumarin, an increase in temperature up to 80°C led to an increased conversion, with no significant improvement observed at higher temperatures. nih.gov
The following interactive table summarizes the general effects of various parameters on the synthesis of coumarin derivatives, which are applicable to the synthesis of this compound.
| Parameter | Condition | General Effect on Yield | Example from Literature |
|---|---|---|---|
| Catalyst | Acid Catalysts (e.g., H₂SO₄, solid acids) | Increases reaction rate and yield. Optimal loading is crucial. | Pechmann condensation for 7-hydroxy-4-methylcoumarin. nih.gov |
| Solvent | Solvent-free or Green Solvents (e.g., natural acids) | Can improve yield, reduce waste, and simplify purification. | Synthesis of substituted coumarins using Citrus limon L. juice. nih.gov |
| Temperature | Optimized (e.g., 70-80°C) | Increases reaction rate; excessive heat can lead to side products. | Synthesis of 7-hydroxy-4-methylcoumarin. nih.gov |
| Reactant Concentration | Equimolar or slight excess of one reactant | Can drive the reaction to completion. | General condensation reactions. |
| Reaction Time | Optimized (minutes to hours) | Sufficient time is needed for completion; prolonged time can lead to degradation. | Synthesis of substituted coumarins using natural acids (10 minutes). nih.gov |
Advanced Synthetic Techniques for Library Generation
The benzopyranone scaffold is recognized as a "privileged structure" in medicinal chemistry due to its frequent appearance in biologically active compounds. nih.gov This has driven the development of advanced synthetic techniques for the rapid generation of libraries of benzopyranone derivatives for high-throughput screening.
Solid-Phase Organic Synthesis (SPOS) Applications
Solid-phase organic synthesis (SPOS) has emerged as a powerful tool for the construction of diverse chemical libraries. nih.gov In the context of benzopyranone synthesis, SPOS offers several advantages, including the simplification of purification, the ability to drive reactions to completion using excess reagents, and the potential for automation.
A notable strategy in the solid-phase synthesis of benzopyran libraries involves a cycloloading approach using a selenenyl bromide resin. nih.gov This method allows for the attachment of a phenol precursor to the solid support, followed by elaboration of the benzopyran ring and subsequent cleavage from the resin to yield the final product. This technique has been successfully employed to create focused combinatorial libraries of benzopyran derivatives. nih.gov
Parallel Synthesis and Combinatorial Chemistry for Benzopyranone Derivatives
Parallel synthesis and combinatorial chemistry are key strategies for generating large numbers of compounds for drug discovery. nih.gov These techniques have been applied to the synthesis of benzopyranone derivatives to explore the structure-activity relationships of this important class of compounds.
Solution-phase parallel synthesis has been utilized to create combinatorial libraries of coumarin derivatives. nih.gov One approach involves a two-step synthesis to produce a library of 3-[4-(coumarin-3-yl)-1,3-thiazol-2-ylcarbamoyl]propanoic acid amides. This method highlights the efficiency of parallel synthesis in generating a large number of derivatives from a common core structure. nih.gov The construction of drug-like 2H-benzopyran libraries through solid-phase parallel synthesis has also been reviewed, covering the preparation of a wide range of substituted and fused benzopyran systems. nih.govresearchgate.net
Chemical Modifications and Derivatization Strategies
The functional groups of this compound, specifically the C-3 hydroxy group and the C-7 ethoxy group, provide opportunities for chemical modification and derivatization to modulate its physicochemical and biological properties.
Modification at the C-3 Hydroxy Group
The C-3 hydroxy group of the benzopyranone ring is a key site for derivatization. The reactivity of this group allows for a variety of chemical transformations, including acylation and the introduction of other functional moieties.
Studies on 3-hydroxycoumarin (B191489) have shown that it can readily undergo O-acylation with acid anhydrides or acid chlorides in the presence of a base like pyridine (B92270) or triethylamine (B128534) to yield the corresponding esters. semanticscholar.org For instance, 3-(2-phenyl-oxo-ethoxy)-2H-chromen-2-one has been synthesized by reacting 3-hydroxycoumarin with 2-chloro-1-phenylethanone in the presence of a suitable base. acs.org This highlights a common strategy for modifying the C-3 hydroxyl group through etherification. The condensation of 3-hydroxycoumarin with amines has also been reported to yield aminocoumarin derivatives, which can then undergo cyclization to form more complex heterocyclic systems. semanticscholar.org
Modification at the C-7 Ethoxy Group
The C-7 ethoxy group is another site for chemical modification, primarily through cleavage of the ether linkage or by influencing the reactivity of the aromatic ring.
The O-dealkylation of 7-alkoxycoumarins is a well-studied metabolic reaction and can also be achieved through chemical methods. nih.gov This de-ethylation would yield the corresponding 7-hydroxy derivative, which can then be further functionalized. For example, the synthesis of 7-alkoxy-appended coumarin derivatives often starts from a 7-hydroxycoumarin precursor, which is O-alkylated with various alkyl bromides. rsc.org This demonstrates a versatile method for introducing a variety of alkoxy groups at the C-7 position. The resulting 7-hydroxy compound can also be a target for introducing other functionalities through reactions typical for phenols.
Introduction of Additional Substituents for Structure Diversification
The core structure of this compound serves as a versatile scaffold for chemical modification, allowing for the introduction of a wide array of substituents to diversify its physicochemical and biological properties. Strategic placement of additional functional groups on the benzopyran-2-one framework is achieved through various synthetic methodologies, targeting the aromatic ring and the pyran-2-one nucleus. These transformations are crucial for developing new derivatives with tailored characteristics.
A primary strategy for diversification involves electrophilic aromatic substitution on the benzene (B151609) ring of the coumarin system. Reactions such as nitration and halogenation are commonly employed to introduce nitro and halo groups, respectively. For instance, the nitration of structurally similar 7-hydroxy-4-methylcoumarin using a mixture of concentrated nitric and sulfuric acids yields a mixture of 6-nitro and 8-nitro derivatives. The regioselectivity of this reaction can be influenced by controlling reaction conditions like temperature and time. Lower temperatures tend to favor the formation of the 6-nitro isomer, while higher temperatures over extended periods can increase the yield of the 8-nitro product.
Halogenation, another key electrophilic substitution, provides precursors for further functionalization, such as cross-coupling reactions. The use of N-halosuccinimides, activated by copper halides, allows for the regioselective halogenation of coumarin scaffolds. For example, direct bromination of 4-chloromethyl-7-hydroxycoumarin with bromine in acetic acid can lead to the introduction of bromine atoms at the 3, 6, and 8 positions.
Further diversification is readily achieved by modifying the hydroxyl group at the C-3 position and the ethoxy group at the C-7 position. The hydroxyl group can undergo O-acylation with various acyl chlorides to form the corresponding esters. Similarly, the C-7 position is a common site for modification. While the subject compound has an ethoxy group, analogous 7-hydroxycoumarins are frequently used as starting materials for O-alkylation. This reaction, typically carried out with an alkyl halide in the presence of a base like potassium carbonate, introduces a variety of alkoxy side chains, significantly altering the lipophilicity and steric profile of the molecule.
The synthesis of the coumarin core itself, often through methods like the Pechmann condensation, provides an inherent route for diversification. By selecting appropriately substituted phenols and β-ketoesters as starting materials, a wide range of substituents can be incorporated into the final coumarin structure from the outset. For example, condensing substituted resorcinols with various ethyl acetoacetate (B1235776) derivatives can introduce different groups at the C-4, C-5, and C-6 positions.
Biotransformation also represents a method for introducing new functional groups. The enzymatic machinery in microorganisms and mammalian systems can hydroxylate the coumarin ring at various positions. For instance, the parent compound, 7-ethoxycoumarin (B196162), is known to be metabolized to 7-ethoxy-3-hydroxycoumarin by cytochrome P450 monooxygenases. Further biotransformations can include O-deethylation at the C-7 position to yield a hydroxyl group, which can then undergo subsequent reactions like glucuronidation or sulfation.
The following table summarizes various methodologies for introducing substituents onto the coumarin scaffold, based on reactions performed on the core structure or its close analogs.
Table 1: Methodologies for the Introduction of Substituents on the Coumarin Scaffold
| Reaction Type | Reagents and Conditions | Position(s) of Substitution | Resulting Substituent(s) |
|---|---|---|---|
| Nitration | Conc. HNO₃, Conc. H₂SO₄, 0-15°C | C-6 and C-8 | Nitro (-NO₂) |
| Halogenation | Br₂, Acetic Acid | C-3, C-6, C-8 | Bromo (-Br) |
| O-Alkylation | Alkyl bromide, K₂CO₃, DMF, 60°C | C-7 | Alkoxy (-OR) |
| O-Acylation | Acyl chlorides, Base | C-3, C-7 (on hydroxy analogs) | Acyloxy (-OCOR) |
| Hydroxylation (Biotransformation) | Cytochrome P450 enzymes | C-3, C-6 | Hydroxyl (-OH) |
Structure Activity Relationship Sar Studies and Mechanistic Investigations
Elucidating the Influence of Substituents on Biological Profiles
Role of Ethoxy Group at C-7 in Bioactivity Modulation
The C-7 position of the coumarin (B35378) ring is a frequent site of substitution, and the nature of the group at this position significantly impacts bioactivity. Alkoxy groups, such as the ethoxy group in 7-Ethoxy-3-hydroxy-2H-1-benzopyran-2-one, are known to modulate the electronic and hydrophobic character of the molecule. rsc.org
Research on various 7-substituted coumarins has demonstrated that these modifications can influence a wide range of pharmacological properties, including antioxidant, anti-inflammatory, and enzyme inhibitory activities. researchgate.netnih.gov The ethoxy group, acting as an electron-donating group, can affect the charge distribution across the benzopyran ring system. rsc.org Furthermore, its contribution to the lipophilicity of the compound is a critical factor in its ability to cross biological membranes and interact with hydrophobic pockets in target proteins. nih.gov For instance, in the context of monoamine oxidase (MAO) inhibition, the lipophilicity conferred by substituents at the C-7 position has been shown to correlate with the affinity for the MAO-B isoform. nih.gov Studies on 7-alkoxy-appended coumarins indicate that the alkoxy chain can also facilitate aggregation for creating thin films through hydrophobic interactions, a principle that can extend to interactions with biological macromolecules. rsc.org
Significance of Hydroxy Group at C-3 for Pharmacological Efficacy
The presence and position of hydroxyl groups on the coumarin scaffold are paramount for many of its biological activities, particularly its antioxidant potential. nih.gov While 7-hydroxycoumarin is a common and well-studied metabolite, the 3-hydroxy substitution also plays a distinct and important role. nih.govnih.gov
The hydroxyl group at the C-3 position can participate in hydrogen bonding, a key interaction for binding to the active sites of enzymes and receptors. mdpi.com This functional group is a primary site for metabolic reactions, such as glucuronidation. nih.gov Studies on various hydroxycoumarins have shown that the number and position of these groups are critical determinants of their radical-scavenging and membrane-protective activities. nih.gov For instance, SAR studies on coumarin derivatives as inhibitors of cholinesterases have suggested that free hydroxyl groups play a predominant role in the inhibitory action. nih.gov The C-3 position is also a site for derivatization to enhance or modify the compound's activity; for example, modifications at this position have been explored to improve intermolecular interactions in the solid state. mdpi.com
Positional Isomerism and its Impact on Biological Activity
Positional isomerism, where functional groups are located at different positions on the coumarin core, can lead to dramatically different biological and physical properties. The specific placement of the ethoxy and hydroxy groups in this compound is therefore critical to its unique profile.
A striking example of the impact of isomerism is seen in the natural coumarins 5-methoxyseselin (B8255409) and 6-methoxyseselin. Despite the minimal structural difference—the shift of a methoxy (B1213986) group from the C-5 to the C-6 position—these isomers exhibit completely opposite fluorescent properties upon aggregation. acs.org This phenomenon, attributed to differences in the restriction of intramolecular motion, highlights how a subtle change in substituent position can fundamentally alter molecular behavior. acs.org Similarly, moving the ethoxy group from the C-7 position to other locations on the benzopyran ring would be expected to alter receptor and enzyme interactions, solubility, and metabolic stability, thereby resulting in a distinct biological activity profile.
Mechanistic Studies of Action at the Molecular Level
Understanding the mechanism of action of this compound requires examining its interactions with specific molecular targets, such as enzymes and cellular receptors.
Enzyme Inhibition Mechanisms (e.g., α-glucosidase, α-amylase)
Coumarin derivatives have been extensively investigated as inhibitors of carbohydrate-hydrolyzing enzymes like α-glucosidase and α-amylase, which are key targets in the management of type 2 diabetes. nih.govnih.gov Inhibition of these enzymes delays carbohydrate digestion and reduces postprandial hyperglycemia. acs.orgnih.govrsc.org
Numerous studies have synthesized and evaluated coumarin derivatives for their inhibitory effects on these enzymes. acs.orgmanipal.eduju.edu.sa SAR analyses have revealed that substituents on the coumarin ring are crucial for potent inhibition. For example, a 7-hydroxy group has been identified as important for α-glucosidase inhibition. nih.gov Kinetic studies often show that these compounds act as competitive or mixed-type inhibitors, suggesting they bind to the active site of the enzyme or an allosteric site. rsc.org Molecular docking studies have further elucidated these interactions, showing that coumarin derivatives can form hydrogen bonds and hydrophobic interactions with key amino acid residues in the active sites of α-glucosidase and α-amylase. nih.govresearchgate.net
Table 1: α-Amylase Inhibitory Activity of Selected Coumarin Derivatives
| Compound | IC50 (µM) | Reference |
| Derivative 3k | 7.24 | rsc.org |
| Derivative 3m | 8.38 | rsc.org |
| Acarbose (Standard) | 9.83 | rsc.org |
| Derivative 3b | 14.41 | rsc.org |
| Unsubstituted Phenyl (3a) | 28.98 | rsc.org |
Receptor Binding Interactions (e.g., Estrogen Receptors, PPARs, Dopamine (B1211576) Receptors)
The coumarin scaffold is considered a "privileged structure" in medicinal chemistry, capable of binding to a variety of biological receptors.
Estrogen Receptors (ERs): Due to their structural similarity to steroidal estrogens, some coumarin derivatives can bind to estrogen receptors (ERα and ERβ). nih.govnih.gov The binding mode often involves the formation of hydrogen bonds and hydrophobic interactions within the receptor's binding cavity. nih.gov The presence of a phenolic hydroxyl group is often a key feature for ER binding, mimicking the function of the hydroxyl groups on estradiol. nih.gov Molecular dynamics simulations have shown that coumarin phytoestrogens can exhibit a stronger affinity for ERβ over ERα. nih.gov
Peroxisome Proliferator-Activated Receptors (PPARs): PPARs, particularly the γ isoform, are nuclear receptors that are important targets for metabolic diseases. nih.govresearchgate.net Coumarin-based fluorescent probes have been synthesized to study competitive binding assays with PPARγ. nih.govnih.gov These studies show that the coumarin scaffold can be incorporated into molecules that bind to the ligand-binding domain (LBD) of PPARγ, acting as agonists or partial agonists. nih.govresearchgate.net
Dopamine Receptors: Coumarin derivatives have also been studied for their effects on the dopaminergic system. documentsdelivered.comnih.gov Some synthesized derivatives have been shown to modulate dopamine release from PC-12 cells. nih.gov Molecular modeling studies have investigated the binding of these compounds to dopamine-related receptors, attempting to correlate binding free energy with experimental results. researchgate.netdocumentsdelivered.comnih.gov
Cellular Pathway Modulations (e.g., cell cycle arrest, apoptosis)
Derivatives of the benzopyran-2-one scaffold have been shown to exert cytotoxic effects on cancer cells by modulating critical cellular pathways, primarily through the induction of cell cycle arrest and apoptosis.
Studies on various substituted benzopyran derivatives reveal a common mechanism involving the disruption of the cell division cycle. For instance, certain 2-aminopropyl benzopyran derivatives have been found to cause cell cycle arrest in the G1 phase. rsc.org Similarly, a novel trifluoromethyl benzopyran, C110g, induced G1 cell cycle arrest in HeLa human cervical cancer cells. nih.gov This arrest is often a precursor to programmed cell death. The mechanism frequently involves the upregulation of key cell cycle regulators like p53 and p21. nih.gov
Apoptosis, or programmed cell death, is another significant pathway modulated by these compounds. The apoptotic process can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway. Research indicates that benzopyran derivatives can trigger the intrinsic pathway, characterized by an increased Bax/Bcl-2 protein ratio, decreased mitochondrial membrane potential, and the release of cytochrome c into the cytoplasm. nih.gov This cascade leads to the activation of executioner caspases, such as caspase-3 and caspase-9, which are key mediators of apoptosis. nih.govnih.gov Some derivatives have also been shown to activate caspase-8, suggesting a potential involvement of the extrinsic pathway as well. nih.gov Furthermore, the cytotoxic effects of some analogues are linked to an increase in reactive oxygen species (ROS) generation, which can induce oxidative stress and subsequently trigger apoptosis. rsc.orgnih.gov
Table 1: Cellular Pathway Modulation by Substituted Benzopyran Derivatives
| Compound Class | Cell Line | Effect | Molecular Mechanism |
|---|---|---|---|
| 2-Aminopropyl Benzopyran Derivatives | MDA-MB-231, MDA-MB-436 (Triple-Negative Breast Cancer) | Cell Cycle Arrest (G1 phase), Apoptosis/Necrosis | Downregulation of Bcl-2 and cyclins CCND1 and CCND2; Increased ROS generation. rsc.org |
| (3R,4S)-2,2-dimethyl-6-nitro-4-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl) chroman -3-ol (C110g) | HeLa (Cervical Cancer) | Cell Cycle Arrest (G1 phase), Apoptosis | Increased p53 and p21 levels; Increased Bax/Bcl-2 ratio; Cytochrome c release; Activation of caspase-3, -9, and -8. nih.gov |
| 7-Hydroxy-4-methyl-3-substituted benzopyran-2-ones | MCF-7 (Breast Cancer) | Apoptosis | Caspase 3/7 activation; Increased BAX level; Decreased BCL-2 level. nih.gov |
Structure-Activity Relationship (SAR) Approaches for Targeted Analogues
The biological activity of the benzopyran-2-one scaffold is highly dependent on the nature and position of its substituents. researchgate.net SAR studies aim to identify the key structural features required for potent and selective activity, thereby guiding the design of more effective therapeutic analogues. The ultimate goal of these structural alterations is to improve the drug-like properties of the parent compound. nih.gov
Rational Design based on SAR Hypotheses
Rational drug design utilizes the understanding of a compound's SAR to create new molecules with enhanced activity against a specific biological target. This process often involves computational methods like molecular docking to predict the binding interactions between the designed analogue and its target protein. researchgate.netnih.gov
For the benzopyran-2-one scaffold, SAR hypotheses are built by systematically modifying different positions of the core structure and observing the effects on biological activity. For example, in the design of anticancer agents, it has been observed that substitutions at the C-3 and C-7 positions of the coumarin ring are particularly important. nih.gov
Based on these hypotheses, new series of compounds can be synthesized. For instance, recognizing the potential of the 7-hydroxycoumarin scaffold, researchers have designed and synthesized derivatives with various carboxamide groups at the C-3 position to target human carbonic anhydrase (hCA) isoforms associated with tumors. researchgate.net Similarly, novel 7-hydroxy-4-methyl-3-substituted benzopyran-2-ones were designed to inhibit the PI3K/Akt signaling pathway, which is often dysregulated in cancer. nih.gov Docking studies for these designed compounds help to visualize and confirm their binding modes within the active sites of target enzymes like PI3K and Akt-1, validating the design hypothesis. nih.gov
Table 2: Examples of Rational Design based on the Benzopyran-2-one Scaffold
| Scaffold | Target | Design Hypothesis | Resulting Compound Class |
|---|---|---|---|
| 4-phenyl-2H-benzopyran-2-one | DNA Gyrase-B | Attachment of heterocyclic moieties (azetidin-2-ones, thiazolidin-4-ones) via an oxyacetamido bridge will enhance antibacterial activity by targeting DNA gyrase-B. nih.gov | Substituted azetidin-2-ones and thiazolidin-4-ones of 4-phenylcoumarin. nih.gov |
| 7-hydroxy-4-methyl-benzopyran-2-one | PI3K / Akt-1 | Introduction of specific substituted phenyl groups at the C-3 position will lead to inhibition of the PI3K/Akt pathway in breast cancer cells. nih.gov | 7-hydroxy-4-methyl-3-(substituted anilino/piperazinyl) benzopyran-2-ones. nih.gov |
| 7-hydroxy-benzopyran-2-one | Carbonic Anhydrase IX & XII | Addition of carboxamide functionalities at C-3 will create selective inhibitors of tumor-associated carbonic anhydrase isoforms. researchgate.net | 7-hydroxycoumarin-3-carboxamides. researchgate.net |
Lead Optimization Strategies through Structural Modifications
Lead optimization is a critical phase in drug discovery where an initial "hit" or "lead" compound with promising activity is systematically modified to enhance its potency, selectivity, and pharmacokinetic properties. For benzopyran-2-one derivatives, this involves targeted structural modifications based on established SAR.
Key strategies often focus on the substituents at various positions of the coumarin ring. For example, the phenolic hydroxyl group, such as the one at C-3 in this compound, is often crucial for activity, and its modification can significantly impact potency. nih.gov Studies on 3,7-disubstituted coumarins have shown that introducing basic ether side chains at the C-7 position can confer significant antifungal activity. researchgate.net The nature of the substituent at the C-3 position is also a key determinant of activity; for instance, the presence of a substituted phenyl ring at this position is a common feature in many biologically active coumarins.
Table 3: Lead Optimization of Benzopyran-based Analogues
| Lead Scaffold | Modification Strategy | Observation | Reference |
|---|---|---|---|
| 2-Aminopropyl benzopyran | Modification of the 2-propyl amine group | Cytotoxicity order: Tertiary amines > Secondary amines > Quaternary amines. The amine group was essential for activity. | rsc.orgnih.gov |
| 2-Aminopropyl benzopyran | Modification of the chromanol ring substituent | A lipophilic p-fluorobenzyloxy substituent enhanced antitumor effect compared to a free phenolic group. | nih.gov |
| 3-Phenyl-7-hydroxy-coumarin | Alkylation of the 7-hydroxy group | Introduction of basic aminoalkoxy ether side chains at C-7 led to potent antifungal activity. | researchgate.net |
| Benzofuran derivatives | Addition of specific functional groups | Introduction of phenol (B47542), chlorine, and nitro groups increased binding interactions and boosted anticancer activity. | mdpi.com |
Advanced Analytical and Spectroscopic Characterization in Research
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are paramount in deducing the molecular structure of 7-Ethoxy-3-hydroxy-2H-1-benzopyran-2-one. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary pieces of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is one of the most powerful tools for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR and ¹³C NMR spectra would provide detailed information about the chemical environment of each proton and carbon atom.
In a typical ¹H NMR spectrum, the ethoxy group would be expected to show a characteristic triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (CH₂), arising from spin-spin coupling. The protons on the aromatic ring would appear as distinct signals in the downfield region, with their splitting patterns and coupling constants revealing their substitution pattern and connectivity. The hydroxyl proton at the 3-position would likely appear as a broad singlet, the chemical shift of which could be dependent on the solvent and concentration.
The ¹³C NMR spectrum would complement the ¹H NMR data by showing distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the lactone ring would be expected to appear significantly downfield, typically in the range of 160-170 ppm. The carbons of the aromatic ring and the ethoxy group would also have characteristic chemical shifts.
Infrared (IR) Spectroscopy: IR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to exhibit several characteristic absorption bands. A strong absorption band corresponding to the C=O stretching vibration of the lactone ring would be prominent, typically appearing in the region of 1700-1750 cm⁻¹. The presence of the hydroxyl group would be indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. Aromatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹, while C=C stretching vibrations of the aromatic ring would appear in the 1450-1600 cm⁻¹ region. The C-O stretching vibrations of the ether linkage in the ethoxy group and the lactone would also be present at lower wavenumbers.
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural elucidation. In the mass spectrum of this compound, the molecular ion peak (M⁺) would correspond to the exact mass of the molecule. The fragmentation pattern would likely involve the loss of small molecules such as carbon monoxide (CO) from the pyranone ring, a characteristic fragmentation for coumarins. The ethoxy group could also undergo fragmentation, leading to the loss of an ethyl radical or ethylene. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion and its fragments, allowing for the determination of the elemental composition.
| Spectroscopic Technique | Expected Key Features for this compound |
| ¹H NMR | Triplet and quartet for the ethoxy group, distinct signals for aromatic protons, broad singlet for the hydroxyl proton. |
| ¹³C NMR | Downfield signal for the lactone carbonyl carbon, characteristic signals for aromatic and ethoxy carbons. |
| IR Spectroscopy | Strong C=O stretch (lactone) around 1700-1750 cm⁻¹, broad O-H stretch around 3200-3600 cm⁻¹, aromatic C=C and C-H stretches. |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight, fragmentation involving loss of CO and fragments from the ethoxy group. |
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are essential for the separation, purification, and purity assessment of synthesized compounds like this compound.
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the analysis and purification of non-volatile and thermally unstable compounds. For this compound, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (such as C18) and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). The retention time of the compound would be a characteristic parameter under specific chromatographic conditions. HPLC coupled with a UV detector would allow for the quantification of the compound and the assessment of its purity by detecting any impurities present in the sample. A typical HPLC analysis would provide a chromatogram showing a major peak for the target compound and potentially smaller peaks for any impurities. The purity is often determined by the area percentage of the main peak.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. While coumarins can be analyzed by GC-MS, derivatization of the hydroxyl group might be necessary to increase volatility and improve peak shape. The gas chromatogram would show the retention time of the compound, and the mass spectrometer would provide a mass spectrum of the eluting peak, confirming its identity. GC-MS is particularly useful for identifying and quantifying volatile impurities.
| Chromatographic Method | Application for this compound | Expected Outcome |
| HPLC | Purity assessment and quantification. | A chromatogram with a major peak corresponding to the compound, allowing for purity calculation based on peak area. |
| GC-MS | Identification and quantification of volatile components and impurities (potentially after derivatization). | A chromatogram showing the retention time and a mass spectrum confirming the identity of the compound and any volatile impurities. |
X-ray Crystallography for Conformation and Solid-State Structure Analysis
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would provide precise information about its molecular geometry, bond lengths, bond angles, and intermolecular interactions in the solid state.
| Analytical Technique | Information Obtained for this compound |
| X-ray Crystallography | Precise 3D molecular structure, bond lengths, bond angles, conformation of substituents, and intermolecular interactions in the solid state. |
Computational Chemistry and Molecular Modeling in Research and Drug Discovery
Molecular Docking and Ligand-Protein Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for understanding the potential biological targets of compounds like 7-Ethoxy-3-hydroxy-2H-1-benzopyran-2-one. Docking simulations involving the broader benzopyran-2-one (coumarin) class of compounds have been used to investigate their potential as anticancer agents by predicting their interaction with targets like topoisomerase 1 and aromatase. nih.gov These studies simulate how the ligand fits into the binding site of a protein, which is fundamental for its potential mechanism of action.
Molecular docking predicts how a ligand like a coumarin (B35378) derivative binds within the active site of a protein and estimates the strength of this interaction, known as binding affinity. This affinity is often expressed as a binding energy (in kcal/mol) or an inhibition constant (Ki). For instance, studies on various 7-hydroxycoumarin derivatives have demonstrated their ability to bind to different biological targets. researchgate.netnih.gov Docking studies on similar benzopyran-based inhibitors targeting the p300 protein have shown that interactions, such as hydrogen bonding and hydrophobic contacts, are crucial for binding. nih.gov The binding affinity of a compound is a key indicator of its potential potency. For example, a 7-hydroxycoumarin derivative was identified as a high-affinity binder to the macrophage migration inhibitory factor (MIF) with a Ki value of 18 ± 1 nM. nih.govacs.org Such studies allow researchers to rank potential drug candidates and prioritize them for further experimental testing.
| Coumarin Derivative | Protein Target | Binding Affinity (Ki or IC50) | Reference |
|---|---|---|---|
| 3-phenyl-7-hydroxycoumarin with para-benzoic acid | Macrophage Migration Inhibitory Factor (MIF) | 18 ± 1 nM (Ki) | nih.gov |
| Ethyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate | Macrophage Migration Inhibitory Factor (MIF) | 12.4 ± 1.3 μM (Ki) | acs.org |
| 7-hydroxycoumarin derivative (7HC-3) | Human Serum Albumin (HSA) | -6.65 kcal/mol (Free Energy) | researchgate.net |
| Benzopyran derivative (1) | p300 | 0.59 μM (IC50) | nih.gov |
Pharmacophoric features are the essential structural motifs of a molecule that are responsible for its biological activity. For the 7-hydroxycoumarin scaffold, these features typically include hydrogen bond donors (the hydroxyl group), hydrogen bond acceptors (the carbonyl oxygen), and an aromatic ring system for hydrophobic interactions. Molecular docking studies help to identify which of these features are critical for binding to a specific target. For example, in studies of 7-hydroxycoumarin derivatives binding to the ELOC component of the VBC complex, the 2-oxo group and the 7-hydroxy group were found to form important polar interactions with amino acid residues. nih.gov The benzopyran moiety often engages in favorable hydrophobic interactions with residues like isoleucine. nih.govnih.gov Understanding these key features is essential for designing more potent and selective molecules.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to study the electronic properties of molecules. researchgate.net These methods can determine the distribution of electron density, molecular orbital energies (like the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the molecular electrostatic potential (MEP). Studies on the electronic structure of chromone (B188151) and its hydroxylated derivatives have shown that the benzopyran ring system has significant aromatic character. researchgate.net The distribution of electronic charges, which can be calculated using semi-empirical methods like AM1, helps in predicting the most reactive sites in the molecule for nucleophilic or electrophilic attack. sciepub.com This information is valuable for understanding the molecule's chemical stability, reactivity, and potential metabolic pathways. For instance, theoretical analyses can predict the excited state dipole moments of coumarin derivatives, which is important for understanding their photophysical properties and potential use as fluorescent probes. researchgate.net
In Silico Screening and Virtual Library Design
In silico screening, or virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. ajchem-a.com The scaffold of this compound can serve as a starting point for designing a virtual library of related compounds. By systematically modifying functional groups at various positions on the coumarin core, researchers can generate a vast number of new virtual compounds. nih.govresearchgate.net These libraries can then be computationally screened against the three-dimensional structure of a biological target. This approach allows for the rapid and cost-effective identification of promising new derivatives for synthesis and experimental testing. For example, fragment screening has been used to identify 7-hydroxycoumarin derivatives as binders to specific protein complexes, providing a foundation for developing more complex chemical probes. nih.gov
Antimicrobial Activity Studies
This compound has demonstrated a range of antimicrobial properties in laboratory settings.
This compound has been evaluated against a variety of bacterial species. For instance, in a study involving new coumarin derivatives, this compound was synthesized and its structure confirmed through various spectroscopic methods and elemental analysis. While this study focused on the synthesis and characterization, it laid the groundwork for subsequent biological evaluations.
Further investigations into coumarin derivatives have shown that modifications to the basic structure can lead to significant antibacterial effects. For example, certain 3-substituted-4-hydroxy-7-methoxycoumarin derivatives have been found to possess noteworthy antibacterial activity. While not the exact compound , these findings suggest the potential for the broader coumarin class, including this compound, to exhibit such properties.
The potential of coumarin derivatives as antifungal agents has also been a focus of research. Studies on related compounds have indicated that the coumarin scaffold can be a promising starting point for the development of new antifungal drugs. For example, research into 4-substituted-3-hydroxy coumarins has revealed that these compounds can exhibit significant antifungal activity.
The emergence of drug-resistant microbial strains has prompted the search for novel antimicrobial agents. Coumarin derivatives have been investigated for their potential to combat these challenging pathogens. Research into coumarin-based compounds has shown activity against various microbes, indicating the potential for this class of compounds to be developed into effective antimicrobial agents.
Anti-inflammatory and Immunomodulatory Research
The anti-inflammatory properties of coumarins have been explored in various studies. While direct research on the anti-inflammatory and immunomodulatory effects of this compound is limited in the provided search results, the broader class of coumarins has shown promise in this area. For instance, umbelliferone, a related coumarin, has demonstrated significant anti-inflammatory and antioxidant activities. This suggests that other coumarin derivatives, including the 7-ethoxy-3-hydroxy variant, may possess similar properties worth investigating.
Antioxidant Activity Research
The antioxidant potential of coumarins is a well-documented area of study. The chemical structure of these compounds allows them to act as free radical scavengers. Research has shown that coumarins and their derivatives can exhibit significant antioxidant activity. The presence of hydroxyl groups on the coumarin ring is often associated with this antioxidant capacity. Therefore, it is plausible that this compound, with its hydroxyl group at the 3-position, would exhibit antioxidant properties.
Enzyme Inhibitory Activity Studies (e.g., Alpha-Glucosidase, Alpha-Amylase, MAO-B)
Coumarin derivatives have been investigated for their ability to inhibit various enzymes, which can have therapeutic implications.
Alpha-Glucosidase and Alpha-Amylase Inhibition: These enzymes are targets for the management of type 2 diabetes. The inhibition of these enzymes can help to control post-prandial hyperglycemia. Studies on coumarin derivatives have shown that they can be effective inhibitors of both alpha-glucosidase and alpha-amylase. The specific inhibitory activity of this compound would require further targeted investigation.
MAO-B Inhibition: Monoamine oxidase B (MAO-B) is an enzyme involved in the degradation of neurotransmitters, and its inhibition is a strategy in the treatment of neurodegenerative diseases like Parkinson's disease. Certain coumarin derivatives have been identified as potent and selective inhibitors of human MAO-B. This suggests that the coumarin scaffold is a viable starting point for the design of MAO-B inhibitors.
Future Perspectives and Research Gaps
Emerging Synthetic Methodologies for Enhanced Efficiency and Sustainability
The synthesis of coumarin (B35378) derivatives is continuously evolving, with a significant push towards methods that are not only efficient but also environmentally sustainable. Traditional synthesis methods often involve hazardous solvents and produce significant waste, prompting the shift towards greener chemistry. researchgate.net
Emerging trends focus on:
Green Chemistry Innovations : The adoption of alternative reaction media like deep eutectic solvents and ionic liquids, as well as solvent-free methods, is gaining traction. researchgate.net These approaches aim to reduce the environmental impact of chemical synthesis.
Use of Natural Catalysts : Research has demonstrated the use of natural acids, such as those found in citrus juice, as effective and eco-friendly catalysts for synthesizing substituted 2H-1-benzopyran-2-ones. arabjchem.org This represents a cost-effective and mild reaction condition that can lead to excellent yields. arabjchem.org
Process Optimization : While the synthesis of related compounds like 7-ethoxy-6-hydroxy-2H-1-benzopyran-2-one has been documented, future work will likely focus on optimizing these reactions for higher yield, greater purity, and reduced reaction times for a broader range of derivatives. prepchem.com
Challenges remain in improving yield and selectivity while maintaining these eco-friendly principles. researchgate.net Future research will likely focus on the development of novel catalytic systems and flow chemistry processes to address these issues.
Advanced Computational Approaches for Predictive Modeling
Computational tools are becoming indispensable in the study of coumarin derivatives, allowing for the prediction of their biological activities and the elucidation of their mechanisms of action. researchgate.net Techniques like Quantitative Structure-Activity Relationship (QSAR), molecular docking, and molecular dynamics simulations are pivotal in modern drug discovery. nih.gov
Key areas of advancement include:
Predictive QSAR Models : Different QSAR approaches are utilized to identify the essential structural features that confer specific biological activities, such as antioxidant potential. nih.govmdpi.comnih.gov These models can serve as powerful tools for screening new, untested coumarin derivatives. nih.govnih.gov For instance, descriptor-based QSAR models provide quantitative insights into molecular prerequisites, while 3D-pharmacophore and Hologram QSAR (HQSAR) models highlight favorable spatial arrangements and crucial molecular fragments. mdpi.com
Molecular Docking and Dynamics : These methods provide detailed insights into the binding modes of coumarin derivatives with their biological targets. nih.govnih.gov For example, computational screening has been used to identify coumarin derivatives as potential inhibitors of the NLRP3 inflammasome, a key player in neuroinflammation associated with Alzheimer's disease. nih.gov Similarly, simulations have been employed to understand the interaction of coumarins with enzymes like Cyclin-dependent Kinase 9 (CDK9), revealing binding modes and stability. nih.gov
These computational approaches help in the rational design of new derivatives with enhanced efficacy and selectivity, reducing the time and cost associated with traditional drug discovery pipelines. researchgate.netnih.gov
Table 1: Computational Modeling Approaches in Coumarin Research
| Computational Method | Application in Coumarin Research | Key Findings |
|---|---|---|
| Descriptor-Based QSAR | Predicting antioxidant activity | Identifies quantitative structural prerequisites for potent activity. mdpi.com |
| 3D-Pharmacophore Mapping | Identifying essential chemical features for antioxidant activity | Emphasizes favorable spatial arrangement of chemical features. mdpi.com |
| HQSAR | Determining crucial molecular fragments for activity | Highlights the contribution of specific atomic fragments to antioxidant potential. nih.gov |
| Molecular Docking | Investigating binding modes with biological targets (e.g., NLRP3, CDK9) | Predicts the interaction of coumarins with active sites of proteins. nih.govnih.gov |
| Molecular Dynamics (MD) Simulation | Assessing the stability of ligand-protein complexes | Verifies the accuracy of docking results and confirms conformational stability. nih.govnih.govnih.gov |
Novel Biological Targets and Mechanistic Pathways for Exploration
While coumarins are known to possess a wide array of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities, the full extent of their biological targets and mechanistic pathways remains an active area of investigation. nih.govbenthamdirect.comnih.gov The substituents on the coumarin nucleus play a crucial role in determining the specific biological activity. benthamdirect.comnih.gov
Future research directions include:
Identification of New Targets : Scientists are exploring novel targets for coumarin derivatives. For instance, the Nrf2 signaling pathway has been identified as a target for coumarins with intestinal anti-inflammatory activity. mdpi.com Other research has focused on their potential as inhibitors of enzymes like Cyclin-dependent Kinase 9 (CDK9) for cancer therapy and the NLRP3 inflammasome for neurodegenerative diseases. nih.govnih.gov
Elucidation of Mechanisms : Understanding the precise molecular mechanisms is crucial for drug development. Studies have shown that the antiproliferative effect of some coumarins is due to the reduction of Bcl-2 expression, leading to caspase-dependent apoptosis. nih.gov Future studies will likely employ advanced techniques to further unravel these complex pathways.
Multi-target Directed Ligands : Given the complexity of many diseases, there is growing interest in developing compounds that can interact with multiple targets. The coumarin scaffold is well-suited for the design of such multi-target-directed ligands (MTDLs). mdpi.com
The challenge lies in designing new derivatives with high specificity for novel pharmacological targets to create more effective therapeutic agents. benthamdirect.comnih.gov
Development of Lead Compounds and Preclinical Candidates
The versatile coumarin scaffold is considered an attractive starting point for the development of novel therapeutic agents. mdpi.com Its multifaceted pharmacological activities, combined with high bioavailability and low toxicity, make it an excellent lead structure in drug discovery. mdpi.comresearchgate.net
Key aspects of this developmental pipeline include:
Lead Identification : Many natural coumarins, such as esculetin (B1671247) and daphnetin, have shown promising biological activities and serve as lead compounds for designing more potent molecules. mdpi.comresearchgate.net The parent compound, 7-hydroxycoumarin (umbelliferone), is a particularly attractive platform for developing bioactive compounds. encyclopedia.pub
Structural Modification and Optimization : Medicinal chemistry approaches are used to synthesize and modify the coumarin scaffold to improve its therapeutic profile. mdpi.com For example, novel 3,7-disubstituted 2H-1-benzopyran-2-one derivatives have been synthesized and evaluated for their antimicrobial activities, with some showing better antifungal activity than existing drugs like fluconazole (B54011). hilarispublisher.comsemanticscholar.org
Preclinical Evaluation : Promising candidates undergo further evaluation. For instance, novel derivatives of 7-hydroxy-4-methyl-3-substituted benzopyran-2-one have been synthesized and tested for their anticancer activity against breast cancer cell lines, with some compounds showing remarkable inhibitory action against key enzymes like PI3K and Akt-1. nih.gov
The major challenge is to translate the current knowledge of coumarin bioactivity into new potential lead compounds and to potentially reposition known compounds for new therapeutic applications in areas like cancer treatment. benthamdirect.comnih.gov
Table 2: Examples of Coumarin Derivatives as Preclinical Candidates
| Coumarin Derivative Class | Therapeutic Area | Key Findings |
|---|---|---|
| 3,7-disubstituted 2H-1-benzopyran-2-ones | Antifungal | Some compounds showed MIC values of 1.56 µg/mL, displaying better activity than fluconazole against Trichophyton mentagrophytes. hilarispublisher.comsemanticscholar.org |
| 7-hydroxy-4-methyl-3-substituted benzopyran-2-ones | Anticancer (Breast Cancer) | Certain derivatives showed significant inhibitory action against PI3K and Akt-1 enzymes. nih.gov |
| Simple Coumarins (e.g., Esculetin, Daphnetin) | Intestinal Anti-inflammatory | Identified as promising lead compounds for designing Nrf2 activators. mdpi.com |
Integration of Multi-Omics Data in Coumarin Research
The holistic study of complex biological processes requires an integrative approach that combines data from various "omics" fields, such as genomics, transcriptomics, proteomics, and metabolomics. nih.gov This multi-omics approach is beginning to be applied to coumarin research, offering a deeper understanding of their biosynthesis and biological effects.
Future applications in this area include:
Elucidating Biosynthetic Pathways : Multi-omics data integration is a powerful tool for understanding the complex pathways of coumarin biosynthesis in plants. For example, combined transcriptomic and metabolomic analyses in Angelica dahurica have helped to identify and confirm enzymes involved in the biosynthesis of furanocoumarins. researchgate.net
Understanding Mechanisms of Action : By integrating different omics datasets, researchers can obtain a more complete picture of how coumarins exert their biological effects at multiple molecular levels, from gene expression changes to alterations in protein and metabolite levels. mdpi.com This can help bridge the gap from genotype to phenotype. nih.gov
Biomarker Discovery and Personalized Medicine : Analyzing multi-omics data from patients can help in disease subtyping and the prediction of biomarkers. researchgate.net This could eventually lead to more personalized therapeutic strategies using coumarin-based drugs.
While powerful, the integration and interpretation of large, complex multi-omics datasets present significant computational and analytical challenges. nih.gov The development of novel computational frameworks will be critical to fully harnessing the potential of this approach in coumarin research. mdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
